

Spectroscopic Data Analysis of Spiradine F: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Spiradine F**

Cat. No.: **B15624016**

[Get Quote](#)

Disclaimer: Due to the limited availability of original spectroscopic data for **Spiradine F**, this guide utilizes data from a closely related atisine-type diterpenoid alkaloid, spiramine C, for illustrative purposes. The methodologies and interpretation principles described herein are directly applicable to the analysis of **Spiradine F**.

This technical guide provides an in-depth analysis of the spectroscopic data for atisine-type diterpenoid alkaloids, focusing on the structural elucidation of compounds similar to **Spiradine F**. The document is intended for researchers, scientists, and drug development professionals.

Introduction

Spiradine F is a diterpenoid alkaloid isolated from *Spiraea japonica*. Its complex polycyclic structure necessitates the use of modern spectroscopic techniques for complete characterization. This guide outlines the standard spectroscopic workflow for analyzing such compounds, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Data Presentation

The following tables summarize the spectroscopic data obtained for spiramine C, a representative analogue of **Spiradine F**.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for Spiramine C (500 MHz, CDCl_3)

Position	δ C (ppm)	δ H (ppm), Multiplicity (J in Hz)
1	38.2	1.65, m
2	27.4	1.82, m; 1.55, m
3	36.1	2.10, m; 1.45, m
4	33.5	-
5	56.4	1.88, d (6.5)
6	83.9	4.12, d (6.5)
7	54.2	3.15, s
8	77.2	-
9	49.8	2.25, d (6.0)
10	44.1	-
11	48.9	2.40, m
12	29.8	1.95, m; 1.60, m
13	37.9	1.75, m
14	74.5	-
15	150.1	-
16	110.2	4.95, s; 4.80, s
17	61.5	3.50, d (11.5); 3.20, d (11.5)
18	27.8	1.05, s
19	60.3	4.25, d (8.0); 3.95, d (8.0)
20	58.7	2.90, s
N-CH ₂ CH ₃	49.2	2.75, q (7.0)
N-CH ₂ CH ₃	14.8	1.10, t (7.0)

Table 2: Infrared (IR) Spectroscopic Data for Spiramine C

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450	Strong, Broad	O-H Stretch (Alcohol)
2935	Strong	C-H Stretch (Alkyl)
1650	Medium	C=C Stretch (Alkene)
1460	Medium	C-H Bend (Alkyl)
1080	Strong	C-O Stretch (Alcohol/Ether)

Table 3: Mass Spectrometry (MS) Data for Spiramine C

m/z	Relative Intensity (%)	Assignment
357.2615	100	[M] ⁺ (Calculated for C ₂₂ H ₃₅ NO ₃ : 357.2617)
342	25	[M - CH ₃] ⁺
328	40	[M - C ₂ H ₅] ⁺
310	35	[M - C ₂ H ₅ - H ₂ O] ⁺
298	15	[M - C ₃ H ₇ O] ⁺

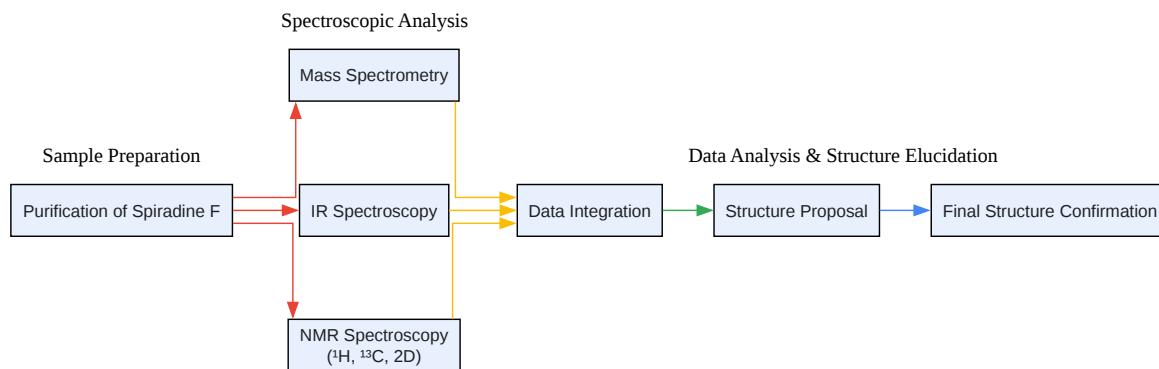
Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm probe.
- Sample Preparation: 5-10 mg of the purified compound was dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Data Acquisition:

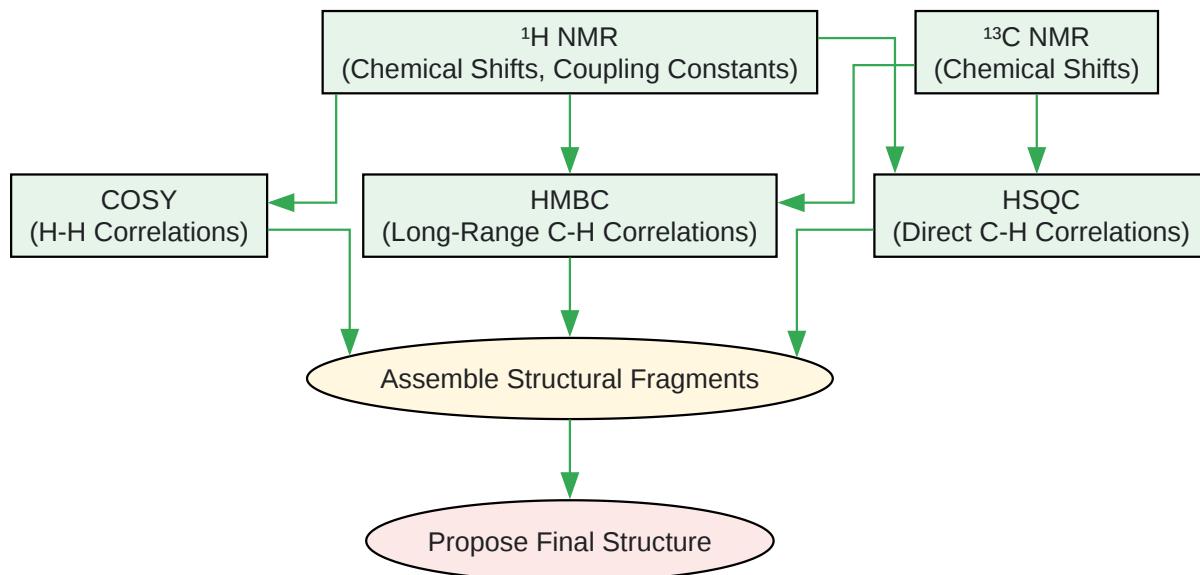
- ^1H NMR: Spectra were acquired with a spectral width of 12 ppm, a relaxation delay of 1 s, and 16 transients.
- ^{13}C NMR: Spectra were acquired with a spectral width of 220 ppm, a relaxation delay of 2 s, and 1024 transients.
- 2D NMR (COSY, HSQC, HMBC): Standard pulse programs were used to acquire Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectra to aid in structure elucidation.

Infrared (IR) Spectroscopy


- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: The spectrum was recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Instrumentation: A high-resolution time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.
- Sample Preparation: The sample was dissolved in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of approximately 1 $\mu\text{g}/\text{mL}$.
- Data Acquisition: The sample solution was infused into the ESI source at a flow rate of 5 $\mu\text{L}/\text{min}$. The mass spectrum was acquired in positive ion mode over a mass range of m/z 100-1000.


Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis for the structure elucidation of a complex natural product like **Spiradine F**.

[Click to download full resolution via product page](#)

Overall workflow for spectroscopic analysis.

[Click to download full resolution via product page](#)

NMR data integration for structure elucidation.

- To cite this document: BenchChem. [Spectroscopic Data Analysis of Spiradine F: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15624016#spiradine-f-spectroscopic-data-analysis-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com